molecular formula C25H25N5O3 B2922411 9-(3,4-dimethylphenyl)-1-methyl-3-(2-oxo-2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 847915-38-2

9-(3,4-dimethylphenyl)-1-methyl-3-(2-oxo-2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Katalognummer: B2922411
CAS-Nummer: 847915-38-2
Molekulargewicht: 443.507
InChI-Schlüssel: FRJYUVJTYFBKHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the pyrimido[2,1-f]purine-dione class, characterized by a tricyclic core structure fused with a pyrimidine ring. Key structural features include:

  • 3-(2-Oxo-2-phenylethyl) group: Introduces a ketone functionality and aromatic phenyl ring, which may enhance hydrogen bonding or π-π stacking interactions.
  • 1-Methyl group: Modifies electron density on the purine-dione core, affecting reactivity and solubility.

Its structural analogs are frequently explored for CNS activity, phosphodiesterase (PDE) inhibition, and receptor modulation .

Eigenschaften

CAS-Nummer

847915-38-2

Molekularformel

C25H25N5O3

Molekulargewicht

443.507

IUPAC-Name

9-(3,4-dimethylphenyl)-1-methyl-3-phenacyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C25H25N5O3/c1-16-10-11-19(14-17(16)2)28-12-7-13-29-21-22(26-24(28)29)27(3)25(33)30(23(21)32)15-20(31)18-8-5-4-6-9-18/h4-6,8-11,14H,7,12-13,15H2,1-3H3

InChI-Schlüssel

FRJYUVJTYFBKHE-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)C5=CC=CC=C5)C

Löslichkeit

not available

Herkunft des Produkts

United States

Biologische Aktivität

The compound 9-(3,4-dimethylphenyl)-1-methyl-3-(2-oxo-2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic molecule with potential therapeutic applications. Its unique structure suggests various biological activities that warrant detailed investigation.

Chemical Structure

The molecular formula of this compound is C24H24N4O2C_{24}H_{24}N_4O_2, and it possesses a molecular weight of approximately 424.47 g/mol. The structure includes a pyrimidine core fused with a purine derivative, which is characteristic of compounds with diverse biological activities.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter metabolism, similar to other pyrimidine derivatives that affect GABAergic and glutamatergic systems.
  • Receptor Modulation : Potential interactions with adrenergic and dopaminergic receptors could explain its psychoactive properties.

Anticonvulsant Activity

Research indicates that compounds similar to this structure exhibit anticonvulsant properties. For instance, studies on related pyrimidines have shown efficacy in the maximal electroshock test (MET) when administered intraperitoneally or orally. These compounds were found to increase GABA levels significantly and inhibit GABA transaminase activity .

Antidepressant and Anxiolytic Effects

Preliminary evaluations suggest that derivatives of this compound may possess antidepressant and anxiolytic effects. The dual activity observed in some related compounds—exhibiting both CNS stimulation and depression—points to a complex pharmacological profile that may be replicated in this compound .

Antimicrobial Properties

Preliminary studies have shown that certain derivatives of the pyrimidine-purine hybrid structure exhibit antimicrobial activity against various pathogens. This suggests potential therapeutic applications in treating infections .

Case Study 1: Anticonvulsant Testing

In a study involving a series of substituted pyrimidines, one particular derivative demonstrated significant anticonvulsant activity comparable to established medications. The mechanism was linked to enhanced GABAergic transmission and inhibition of excitatory neurotransmission pathways .

Case Study 2: CNS Activity Profile

A comparative analysis of the CNS effects of several structurally related compounds revealed that some exhibited both stimulant and depressant effects on animal models. This duality was assessed through behavioral tests that measured locomotor activity and anxiety levels .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticonvulsantIncreased GABA levels; inhibition of GABA transaminase
AntidepressantPotential modulation of serotonin/dopamine receptors
AnxiolyticReduction in anxiety-like behaviors in animal models
AntimicrobialEffective against various bacterial strains

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Physicochemical Properties

The table below compares structural variations and key properties of analogs:

Compound Name / ID Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties Reference
Target Compound 9-(3,4-dimethylphenyl); 3-(2-oxo-2-phenylethyl); 1-methyl C₂₅H₂₇N₅O₃ 445.52 Hydrophobic; potential PDE4B/PDE10A inhibition
9-[2-(3,4-Dimethoxyphenyl)ethyl]-1-methyl-3-(3-methylbutyl)-... () 9-(3,4-dimethoxyphenyl ethyl); 3-(3-methylbutyl) C₂₅H₃₃N₅O₄ 475.56 Increased polarity due to methoxy groups
9-(5-Chloro-2-methylphenyl)-1-methyl-3-phenethyl-... () 9-(5-chloro-2-methylphenyl); 3-phenethyl C₂₄H₂₄ClN₅O₂ 449.94 Chlorine enhances lipophilicity; potential 5-HT/D2 receptor affinity
9-(3-Chlorophenyl)-1,7-dimethyl-3-(3-phenylpropyl)-... () 9-(3-chlorophenyl); 3-(3-phenylpropyl) C₂₅H₂₆ClN₅O₂ 464.0 Extended alkyl chain improves membrane permeability
9-(3,4-Dihydroxyphenethyl)-1,3-dimethyl-... () 9-(3,4-dihydroxyphenethyl) C₁₉H₂₁N₅O₄ 391.40 Catechol moiety enhances solubility and antioxidant potential

Key Observations :

  • Electron-withdrawing groups (Cl) in and increase lipophilicity, favoring CNS penetration .
  • The 2-oxo-2-phenylethyl group in the target compound may confer unique hydrogen-bonding interactions compared to alkyl chains in analogs .
Similarity Coefficients and Chemoinformatics
  • Tanimoto coefficients () suggest structural similarity >0.85 between the target compound and analogs, implying overlapping bioactivity profiles .
  • 3D pharmacophore alignment would further clarify shared interaction motifs (e.g., aromatic stacking, hydrogen-bond acceptors).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.